molecular formula C13H12ClFN2O2 B2621316 4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one CAS No. 2411246-07-4

4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one

Cat. No. B2621316
CAS RN: 2411246-07-4
M. Wt: 282.7
InChI Key: OPCQYGZLDKMEGR-UHFFFAOYSA-N
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Description

The compound “4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1’-cyclobutane]-2-one” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings sharing a single atom . The molecule also includes a quinoxaline moiety, a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The chloroacetyl group is likely to be reactive, as chlorides are often good leaving groups . The quinoxaline ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally . The presence of the chloroacetyl group could make the compound reactive and potentially hazardous .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoxaline derivatives have biological activity and can interact with various enzymes or receptors .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and disposal . Chloroacetyl chloride, a component of the compound, is known to be hazardous and can cause severe skin burns and eye damage .

Future Directions

Future research could explore the potential applications of this compound, particularly if it shows promising biological activity. It could also involve optimizing the synthesis process or investigating the compound’s reactivity with various reagents .

properties

IUPAC Name

4-(2-chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c14-7-11(18)17-10-3-2-8(15)6-9(10)16-12(19)13(17)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCQYGZLDKMEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)NC3=C(N2C(=O)CCl)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one

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